4-Bromo-5-(bromomethyl)pyrimidine
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Overview
Description
4-Bromo-5-(bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 5 makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Scientific Research Applications
4-Bromo-5-(bromomethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)pyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids and enzymes, potentially inhibiting their function. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the bromomethyl group.
2-Bromo-5-(bromomethyl)pyrimidine: Similar but with the bromine atoms at different positions.
4-Chloro-5-(chloromethyl)pyrimidine: Similar but with chlorine atoms instead of bromine
Uniqueness
4-Bromo-5-(bromomethyl)pyrimidine is unique due to the presence of bromine atoms at both the 4 and 5 positions, which allows for specific reactivity and applications that are not possible with other similar compounds. This unique structure makes it valuable for various chemical syntheses and research applications.
Properties
Molecular Formula |
C5H4Br2N2 |
---|---|
Molecular Weight |
251.91 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)pyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |
InChI Key |
ZVXOYYQPCQZRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Br)CBr |
Origin of Product |
United States |
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